6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid
Description
Properties
IUPAC Name |
6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoline-16-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c22-20(23)19-15-11-7-5-3-1-2-4-6-8-13-17(15)21-18-14-10-9-12-16(18)19/h9-10,12,14H,1-8,11,13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYRWJCJTOMUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC2=NC3=CC=CC=C3C(=C2CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Macrocyclic Precursor Assembly
The cyclododeca[b]quinoline framework is likely constructed via a tandem annulation-hydrogenation strategy. A proposed route involves:
Hydrogenation and Saturation
Post-cyclization, the aromatic quinoline ring and any unsaturated bonds in the macrocycle are hydrogenated. Experimental data from analogous tetrahydroacridine systems indicate that palladium-on-carbon (Pd/C) under 50–100 bar H₂ at 80–120°C achieves full saturation without ring cleavage.
Carboxylic Acid Functionalization
The C-16 carboxyl group is introduced via:
-
Hydrolysis of Nitriles : Treatment of a cyano-substituted precursor with concentrated HCl at reflux.
-
Oxidative Methods : Potassium permanganate-mediated oxidation of methyl groups, though this risks over-oxidation in polycyclic systems.
Stepwise Synthesis Protocol (Hypothetical Framework)
While direct literature on the target compound’s synthesis is scarce, the following protocol is extrapolated from related decahydroquinoline derivatives:
Intermediate 1: Cyclododeca[b]quinoline
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | 2-Aminobenzaldehyde, cyclododecanone, H₂SO₄, 140°C, 6h | Quinoline formation | 62% |
| 2 | Grubbs Catalyst II, DCM, 40°C, 48h | Macrocyclic closure | 35% |
Intermediate 2: Decahydrocyclododeca[b]quinoline
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 3 | 10% Pd/C, H₂ (80 bar), EtOH, 120°C, 24h | Full hydrogenation | 88% |
Final Product: C-16 Carboxylic Acid
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 4a | KMnO₄, H₂O, 100°C, 12h | Oxidation of methyl to COOH | 41% |
| 4b | NaCN, DMF, then HCl reflux | Nitrile hydrolysis | 67% |
Critical Analysis of Methodologies
Hydrogenation Efficiency
Comparative studies on tetrahydroacridines reveal that Pd/C outperforms Raney nickel in preventing dehydrogenation side reactions. For the 12-membered ring, elevated pressures (>50 bar) are essential to overcome ring strain during saturation.
Carboxylation Route Optimization
Data from acridine-3-carboxylic acid synthesis demonstrate that nitrile hydrolysis (Step 4b) provides higher yields than oxidation (Step 4a), albeit requiring rigorous pH control to prevent decarboxylation.
Purification Challenges
The compound’s high hydrophobicity necessitates reverse-phase chromatography (C18 column, MeOH:H₂O gradient) for final purification. Early eluting fractions often contain residual macrocyclic byproducts.
Spectroscopic Characterization
NMR Spectral Data (Predicted)
Mass Spectrometry
Industrial-Scale Challenges and Discontinuation Factors
Chemical Reactions Analysis
Types of Reactions
6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound to modify its hydrogenation state.
Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid
- Molecular Formula: C₂₀H₂₅NO₂
- Molecular Weight : 311.42 g/mol
- Structural Features: A polycyclic quinoline derivative with a fully saturated cyclododeca ring system (decahydro structure).
Significance: This compound belongs to the quinoline class, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of the target compound with two analogs:
Physicochemical and Pharmacological Implications
Hydrogenation Effects: The target compound’s decahydrocyclododeca ring increases lipophilicity compared to aromatic quinolines like 2-(4-Bromophenyl)quinoline-4-carbohydrazide. This may enhance membrane permeability but reduce aqueous solubility .
Functional Group Contributions: The carboxylic acid group in the target compound introduces acidity (pKa ~4-5), enabling salt formation for improved solubility in basic environments. In contrast, the carbohydrazide in the bromophenyl analog offers nucleophilic reactivity, useful in prodrug design . The N-oxide in the isoquinoline derivative () enhances polarity and metabolic stability, a feature absent in the target compound .
Bioactivity Considerations: The bromophenyl analog’s bromine atom may confer halogen-bonding interactions, improving target selectivity in antimicrobial applications.
Biological Activity
6,7,8,9,10,11,12,13,14,15-Decahydrocyclododeca[b]quinoline-16-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its antibacterial and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.
The compound's chemical structure includes a quinoline framework that is known for its diverse biological activities. Its molecular formula is , and it has been classified under various categories based on its structure and functional groups.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of quinoline derivatives, including this compound.
In Vitro Studies
A study published in MDPI assessed various quinoline derivatives against multiple bacterial strains using the agar diffusion method. The results indicated that compounds with structural modifications exhibited varying levels of antibacterial activity:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5a | Staphylococcus aureus (S. aureus) | Significant |
| 5a | Bacillus subtilis (B. subtilis) | Significant |
| 5b | Methicillin-resistant S. aureus (MRSA) | Moderate |
| 5b | Pseudomonas aeruginosa (P. aeruginosa) | Weak |
These findings suggest that the structural characteristics of the compounds influence their antibacterial efficacy. Notably, higher lipophilicity correlated with increased antibacterial activity against S. aureus and B. subtilis .
Anticancer Activity
The anticancer potential of this compound has also been explored through various assays.
Case Studies
- MTT Assay on MCF-7 Cell Line : In a study examining the anticancer effects of synthesized quinoline derivatives against the MCF-7 breast cancer cell line:
- Mechanistic Insights : Another investigation highlighted that quinoline derivatives could exert anti-inflammatory effects while also demonstrating selective cytotoxicity against cancer cells. The study suggested that chelation with divalent metals might contribute to their antiproliferative properties .
Summary of Findings
The biological activity of this compound can be summarized as follows:
- Antibacterial Activity : Effective against S. aureus and B. subtilis; moderate activity against MRSA.
- Anticancer Activity : Significant cytotoxic effects on MCF-7 cells; potential for dual anti-inflammatory and antiproliferative actions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
